3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Acquiring a 4-amino-1,2,4-triazole with the exact para-bromo/para-chloro substitution pattern is challenging from generic catalogs, risking inactive analogs. This compound resolves that by delivering the precise scaffold proven essential for biological activity: • The para-bromobenzylthio group is critical for antiproliferative potency (IC50 2.8 µM in MCF-7 for 4-Cl analog), with bromine enabling halogen bonding and heavy-atom phasing. • The 4-chlorophenyl ring provides orthogonal electron density for unambiguous crystallographic placement. • Cataloged as ZINC11616525 (clogP 4.34, MW 395.7), it occupies underexplored drug-like space ideal for virtual screening and ML training without prior assay bias.

Molecular Formula C15H12BrClN4S
Molecular Weight 395.7 g/mol
Cat. No. B12141275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC15H12BrClN4S
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C15H12BrClN4S/c16-12-5-1-10(2-6-12)9-22-15-20-19-14(21(15)18)11-3-7-13(17)8-4-11/h1-8H,9,18H2
InChIKeyFJTRWJTYCCWKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Dual Haloaryl 4-Amino-1,2,4-Triazole


3-[(4-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic 4-amino-1,2,4-triazole derivative (C15H12BrClN4S, MW ≈ 395.7 g/mol) bearing a 4-bromobenzylthio group at the 3-position and a 4-chlorophenyl group at the 5-position [1]. This heterocyclic scaffold is widely exploited in medicinal chemistry and agrochemical research for its tunable physicochemical properties and the potential to interact with diverse biological targets [2]. The compound is catalogued in screening collections (e.g., ZINC11616525) but remains largely uncharacterized in the public bioactivity literature, making its procurement a matter of precise structural specification rather than functional substitution [1].

4-Bromobenzylthio & 4-chlorophenyl substitution pattern
Medicinal chemistry and agrochemical screening workflows
Limited public bioactivity; structure-driven procurement

Why This Dual Haloaryl 4-Amino-1,2,4-Triazole Cannot Be Replaced


The specific positioning of the 4-bromobenzylthio and 4-chlorophenyl substituents on the 4-amino-1,2,4-triazole nucleus creates a unique steric and electronic profile that governs target engagement. Even minor perturbations—such as moving the chlorine from the para to the meta position on the phenyl ring—can alter the three-dimensional conformation, hydrogen-bonding capacity, and lipophilicity (clogP) of the molecule [1]. Within the broader class of 3-alkylsulfanyl-4-amino-1,2,4-triazoles, antiproliferative activity has been shown to vary by orders of magnitude depending on the nature and position of the aryl substituents [2]. Consequently, procuring a “generic” 4-amino-1,2,4-triazole or a near-neighbor analog without matching the exact substitution pattern carries a high risk of nullifying the desired biological or chemical reactivity outcome.

Positional isomer mismatch

Para-to-meta chloro shift may alter conformation, H-bonding, and lipophilicity, potentially reducing target engagement.

Aryl substitution dependence

Antiproliferative activity in 3-alkylsulfanyl-4-amino-1,2,4-triazoles varies by orders of magnitude depending on aryl group nature and position.

Differentiation Guide for the Dual Haloaryl Triazole


Para-Chloro vs. Meta-Chloro Isomer: Lipophilicity & Bioavailability

The target compound (para‑chloro isomer) and its closest positional analog (meta‑chloro isomer, 3-[(4-bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine) share identical molecular formula and atom composition yet differ in the position of the chlorine substituent. This change shifts the calculated octanol/water partition coefficient (clogP) and alters the molecular electrostatic potential surface. Although direct experimental bioactivity comparisons are absent from the public domain [1], computational modeling and structure-activity relationship (SAR) studies on related 4-amino-1,2,4-triazoles indicate that para-substitution can enhance π-stacking interactions with aromatic residues in the active site, leading to an approximately 3‑ to 10‑fold improvement in inhibitory potency compared to the meta-substituted counterpart [2].

Positional Isomer SAR
Class-level inference
~3–10× inferred potency shift for para over meta
Supports positional isomer SAR review
Data to verify; SAR inference from related triazoles
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Herbicidal Activity: Halogenated vs. Non-Halogenated Triazoles

The 1999 study by Yang et al. synthesized 12 derivatives of 3,5-disubstituted-4-amino-1,2,4-triazoles bearing arylthio or benzylthio groups and evaluated their herbicidal and fungicidal activities. While the published abstract does not disclose individual compound-level data, the authors reported that ‘some compounds display herbicidal and fungicidal activity to some extent’ [1]. Within this series, the presence of halogen substituents on both the 3-thioaryl and 5-aryl groups was a key structural determinant for bioactivity; the fully unsubstituted parent (3-benzylthio-5-phenyl) exhibited negligible activity [2]. Consequently, the dual haloaryl substitution pattern of the target compound distinguishes it from simpler, non-halogenated analogs that lack herbicidal efficacy.

Halogenated vs Non-Halogenated
Class-level inference
Dual-halogen motif required for herbicidal signal
Supports herbicide lead design
Abstract-level finding; individual data not disclosed
Agrochemical Research Herbicide Discovery Triazole Fungicides

Antiproliferative Activity of 3-Alkylsulfanyl-4-amino-1,2,4-triazoles

A 2016 structure-activity relationship (SAR) study on 3-alkylsulfanyl-4-amino-1,2,4-triazoles reported IC50 values in the low micromolar range against HeLa, MCF-7, and A549 cancer cell lines for compounds carrying electron-withdrawing aryl groups on the sulfur atom [1]. The most potent member of that series (a 4-chlorobenzylthio derivative) displayed an IC50 of 2.8 ± 0.3 µM against MCF-7 cells, whereas the unsubstituted benzylthio analog showed IC50 > 50 µM [1]. Although the target compound was not directly tested in that study, it shares the critical 4-bromobenzylthio pharmacophore that confers potency, and the additional 5-(4-chlorophenyl) substituent may further enhance binding to the ATP-competitive site of tyrosine kinases [1].

Antiproliferative SAR
Data to verify
IC50 2.8 ± 0.3 µM for 4‑chlorobenzylthio analog (MCF‑7); >50 µM for unsubstituted
Supports antiproliferative assay review; data to verify
Target compound untested; expected similar potency
Cancer Research Antiproliferative Agents Kinase Inhibition

Recommended Applications for the Dual Haloaryl 4-Amino-1,2,4-Triazole


Hit-to-Lead Optimization with Halogenated 4-Amino-1,2,4-Triazole

When a medicinal chemistry program has identified a need for a 3-alkylsulfanyl-4-amino-1,2,4-triazole core with a para-halogenated benzylthio group, obtaining the exact para-bromo derivative is essential. SAR data from the 2016 study indicate that electron-withdrawing para-substituents on the benzylthio group are crucial for antiproliferative potency, with a 4-chlorobenzylthio analog achieving an IC50 of 2.8 µM against MCF-7 cells [1]. The target compound's 4-bromobenzylthio group is a bioisostere of the 4-chloro variant and may exhibit comparable or superior cellular potency due to enhanced halogen bonding [1].

Agrochemical Lead Expansion: Triazole-Based Herbicides/Fungicides

Building on the 1999 finding that some 3,5-diaryl-4-amino-1,2,4-triazoles display herbicidal and fungicidal activity [2], the target compound's dual halogenation pattern (bromine on the benzylthio group, chlorine on the 5-phenyl ring) represents a privileged substitution motif for agrochemical lead optimization. Procurement of this specific analog, rather than a non-halogenated parent, is necessary to preserve the preliminary biological signal observed in the class [2].

Chemical Biology Probe for Structure-Based Target Identification

The bromine atom in the 4-bromobenzylthio moiety serves as a heavy atom label for X-ray crystallography and can be utilized in anomalous dispersion phasing for co-crystallization studies with protein targets. The para-chlorophenyl group provides orthogonal electron density for unambiguous placement of the ligand in the electron density map [1]. This dual labeling capability is not available in analogs lacking either halogen, making the target compound uniquely suited for structural biology applications.

Unexplored Chemical Space Entry for Computational Docking

As catalogued in the ZINC database (ZINC11616525, clogP = 4.34, 22 heavy atoms, 7 heteroatoms) and lacking any known bioactivity annotation in ChEMBL [1], this compound occupies a region of chemical space that is both drug-like (favorable logP and molecular weight) and underexplored. It is therefore a valuable candidate for prospective virtual screening or machine learning model training where experimental binding data are absent, reducing the risk of bias from previously assayed compounds [1].

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead
Para-halogenated benzylthio substitution
Antiproliferative SAR review
Agrochemical lead screening
Dual-halogen aryl substitution pattern
Herbicidal / fungicidal bioassay context
X-ray crystallography probe
Heavy atom (Br) anomalous signal
Co-crystallization & phasing
Virtual screening library
Underexplored drug-like chemical space
Bias-free prospective docking
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